

Spectroscopic Profile of 1-Propoxyhexane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-propoxyhexane** (C₉H₂₀O), a common ether used in various chemical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **1-propoxyhexane**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)



| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|--------------------------------|
| ~3.38 | Triplet | 2H | -O-CH2-CH2-CH2- CH2-CH2-CH3 |
| ~3.31 | Triplet | 2H | -O-CH2-CH2-CH3 |
| ~1.57 | Quintet | 2H | -O-CH₂-CH₂-CH₃ |
| ~1.52 | Quintet | 2H | -O-CH2-CH2-CH2- CH2-CH2-CH3 |
| ~1.32 | Sextet | 2H | -O-CH2-CH2-CH2- CH2-CH2-CH3 |
| ~1.29 | Sextet | 2H | -O-CH2-CH2-CH2- CH2-CH2-CH3 |
| ~0.91 | Triplet | 3H | -O-CH2-CH2-CH3 |
| ~0.89 | Triplet | 3H | -O-CH2-CH2-CH2- CH2-CH2-CH3 |

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Table 2: 13 C NMR Spectroscopic Data (Predicted)



| Chemical Shift (δ) ppm | Assignment | |
|------------------------|--|--|
| ~72.9 | -O-CH2-CH2-CH2-CH2-CH3 | |
| ~71.0 | -O-CH ₂ -CH ₂ -CH ₃ | |
| ~31.8 | -O-CH2-CH2-CH2-CH2-CH3 | |
| ~29.8 | -O-CH2-CH2-CH2-CH2-CH3 | |
| ~25.9 | -O-CH2-CH2-CH2-CH2-CH3 | |
| ~23.1 | -O-CH ₂ -CH ₂ -CH ₃ | |
| ~22.6 | -O-CH2-CH2-CH2-CH2-CH3 | |
| ~14.1 | -O-CH2-CH2-CH2-CH2-CH3 | |
| ~10.6 | -O-CH ₂ -CH ₂ -CH ₃ | |

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Table 3: Infrared (IR) Spectroscopy Peak Assignments

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------------------|
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1465 | Medium | -CH ₂ - bend (alkane) |
| 1375 | Medium | -CH₃ bend (alkane) |
| ~1100 | Strong | C-O-C stretch (ether) |

Table 4: Mass Spectrometry Data



| m/z | Relative Intensity | Possible Fragment |
|-----|--------------------|----------------------------------|
| 43 | High | [CH₃CH₂CH₂]+ |
| 41 | High | [CH2=CH-CH2]+ |
| 85 | Medium | [CH3(CH2)4CH2]+ |
| 144 | Low | [M] ⁺ (Molecular Ion) |

Note: Fragmentation data obtained from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-propoxyhexane** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard pulse sequences are used to obtain the spectrum, with attention to resolution to accurately determine coupling constants. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like **1-propoxyhexane**, the spectrum is typically recorded "neat," meaning without a solvent. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to ensure that atmospheric and instrumental absorptions are removed.

Mass Spectrometry (MS)

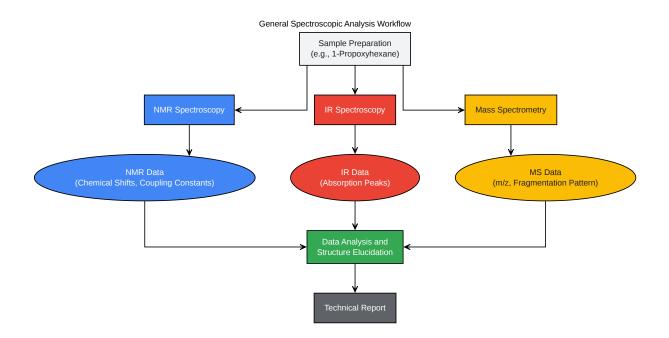
The mass spectrum of **1-propoxyhexane** is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile solvent is



injected into the GC, where it is vaporized and separated from any impurities. The separated **1-propoxyhexane** then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting molecular ion and its fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **1-propoxyhexane**.



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Caption: Workflow for Spectroscopic Analysis.



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References

- 1. 1-Propoxyhexane | C9H20O | CID 111844 PubChem [pubchem.ncbi.nlm.nih.gov]
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